molecular formula C11H9NO4 B1353187 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid CAS No. 668971-16-2

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Cat. No.: B1353187
CAS No.: 668971-16-2
M. Wt: 219.19 g/mol
InChI Key: UDFIWFVAYAOMRF-UHFFFAOYSA-N
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Description

Background and Significance of Isoxazole Derivatives

Isoxazole derivatives are five-membered heterocyclic compounds characterized by an aromatic ring containing one oxygen and one nitrogen atom at adjacent positions. This unique structure confers both electronic diversity and metabolic stability, making isoxazoles indispensable in medicinal chemistry. The weak N–O bond within the isoxazole ring allows selective cleavage under specific conditions, enabling its use as a versatile synthetic intermediate.

Pharmacologically, isoxazole derivatives exhibit broad-spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and immunomodulatory properties. Notable FDA-approved drugs incorporating the isoxazole motif include valdecoxib (a COX-2 inhibitor) and leflunomide (an antirheumatic agent). The structural flexibility of isoxazoles permits extensive derivatization, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles. For instance, substitutions at the 3- and 5-positions of the isoxazole ring are critical for enhancing target selectivity and potency.

Historical Development of Isoxazole Chemistry

The exploration of isoxazole chemistry began in the late 19th century with Arthur Hantzsch’s seminal work on heterocyclic compounds. Early synthetic routes relied on [3+2] cycloadditions between nitrile oxides and alkynes, a method first reported in the 1960s. These reactions provided regioselective access to 3,5-disubstituted isoxazoles but faced challenges in scalability and functional group compatibility.

Advancements in the 20th century introduced alternative strategies, such as the condensation of hydroxylamine with β-diketones and the Dornow reaction, which utilized nitroacetic esters and aldehydes to construct isoxazole-3,5-dicarboxylates. The 21st century has seen a shift toward sustainable methodologies, including TEMPO-catalyzed aerobic oxidations and transition metal-free cyclizations. A landmark achievement was the development of a scalable synthesis for 3-isoxazolecarboxylic acid, a key precursor for derivatives like 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid. Modern techniques emphasize regiocontrol and green chemistry principles, enabling the synthesis of complex isoxazole scaffolds with applications in drug discovery.

Importance of this compound in Chemical Research

This compound (CAS 668971-16-2) has emerged as a structurally unique compound due to its methoxy-substituted aryl group and carboxylic acid functionality. The electron-donating methoxy group enhances aromatic π-π interactions with biological targets, while the carboxylic acid moiety allows for further derivatization into amides, esters, or metal complexes.

This compound serves as a critical intermediate in the synthesis of bioactive molecules. For example, it has been utilized in the design of Streptococcus suis alanyl-tRNA synthetase (StSAT) inhibitors, which exhibit potent antibacterial activity. Additionally, its incorporation into cannabinoid receptor (CB2) agonists demonstrates anti-inflammatory efficacy in murine colitis models. The regioselective synthesis of 5-aryl-isoxazole-3-carboxylic acids, including this derivative, has been optimized through palladium-catalyzed cross-coupling and cyclocondensation reactions. These advancements underscore its role in accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Scope and Objectives of the Review

This review comprehensively analyzes the synthetic methodologies, structural characteristics, and research applications of this compound. Key objectives include:

  • Evaluating modern synthetic routes for regioselective isoxazole functionalization.
  • Elucidating the compound’s role in medicinal chemistry, particularly in antimicrobial and anti-inflammatory drug design.
  • Discussing mechanistic insights into its bioactivity, such as enzyme inhibition and receptor modulation.
  • Identifying gaps in current research and proposing future directions for isoxazole-based therapeutics.

The review excludes discussions on pharmacokinetics, dosage, and safety profiles to maintain focus on chemical and mechanistic aspects. By integrating findings from diverse sources, this work aims to highlight the compound’s potential as a cornerstone in heterocyclic chemistry and drug development.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)10-6-8(11(13)14)12-16-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFIWFVAYAOMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424458
Record name 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668971-16-2
Record name 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid typically involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce isoxazolines .

Scientific Research Applications

Chemistry

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new compounds with desired properties.

Table 1: Types of Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts to carboxylic acids or ketonesPotassium permanganate, chromium trioxide
ReductionConverts isoxazole to isoxazolinesLithium aluminum hydride, sodium borohydride
SubstitutionElectrophilic/nucleophilic substitutions on aromatic ringsHalogens, alkylating agents

Biology

Research indicates that this compound exhibits promising biological activities:

  • Cannabinoid Receptor Agonism: Preliminary studies suggest it acts as an agonist for cannabinoid receptor type 2 (CB2), which may have implications in pain management and anti-inflammatory therapies .
  • Neuroprotective Effects: Isoxazole derivatives are explored for their neuroprotective properties, potentially modulating neurotransmitter systems and providing therapeutic benefits in neurodegenerative diseases .
  • Anticancer Activity: Related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential anticancer properties for this compound .

Table 2: Biological Activities

Activity TypePotential EffectsReferences
Cannabinoid AgonismPain relief, anti-inflammatory,
NeuroprotectionModulation of neurotransmitter systems,
AnticancerCytotoxic effects on cancer cell lines,

Medicinal Applications

The compound is under investigation for its potential as a therapeutic agent in various diseases. Its mechanism of action involves interaction with specific molecular targets and pathways, acting as an inhibitor or modulator of enzymes and receptors. This interaction can affect numerous biological processes relevant to disease treatment.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of isoxazole exhibited significant antimicrobial properties against multidrug-resistant strains of Mycobacterium tuberculosis. The compound was shown to reduce bacterial viability in macrophages significantly .
  • Neuroprotective Studies : Research highlighted the neuroprotective effects of isoxazole derivatives in models of neurodegeneration, showing improvements in cognitive function and reduced neuronal death through modulation of calcium retention capacity in mitochondria .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position Effects: Methoxy Phenyl Derivatives

The position of the methoxy group on the phenyl ring significantly impacts synthetic efficiency and physicochemical properties:

Compound Substituent Position Synthesis Yield Key Observations
5-(2-Methoxyphenyl) (11e) Ortho (2-Ph) 67% Moderate yield; steric hindrance may influence reactivity
5-(3-Methoxyphenyl) (11f) Meta (3-Ph) 69% Highest yield in series; balanced steric/electronic effects
5-(4-Methoxyphenyl) (11g) Para (4-Ph) 60% Lower yield; para substitution may reduce steric constraints

Key Insights :

  • Ortho substitution (11e) : The proximity of the methoxy group to the isoxazole ring may hinder reactions due to steric effects, slightly reducing yield compared to the meta isomer .
  • Meta substitution (11f) : Optimal electronic donation from the methoxy group enhances reaction efficiency, leading to the highest yield (69%) .
  • Para substitution (11g) : Reduced steric effects but lower electron-donating resonance effects result in a 60% yield .

Functional Group Variations: Nitro, Carboxy, and Heterocyclic Substituents

Substituents such as nitro or heterocyclic groups alter electronic properties and biological activity:

Compound Substituent Synthesis Yield Key Observations
5-(4-Nitrophenyl) (11h) 4-Nitro (electron-withdrawing) 64% Increased polarity; potential for enhanced binding in bioactive derivatives
5-(4-Carboxyphenyl) (11d) 4-Carboxy 44% High polarity; lower yield due to solubility challenges
5-(2-Methylthiazol-4-yl) (5) Heterocyclic (thiazole) N/A Altered electronic profile; potential for targeting thiazole-binding enzymes

Key Insights :

  • Nitro groups (11h) : Electron-withdrawing effects may stabilize intermediates during synthesis, contributing to a moderate yield (64%) .
  • Carboxy groups (11d) : The additional carboxylic acid group increases hydrophilicity but complicates purification, reducing yield to 44% .
  • Heterocyclic substituents (e.g., thiazole in compound 5) : Modify electronic properties and expand applications in medicinal chemistry .

Example :

  • Compound 46 : Exhibits a melting point of 186–192°C and potent binding to enzymatic targets, as evidenced by NMR and HRMS data .

Biological Activity

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉N₁O₄, with a molecular weight of approximately 219.19 g/mol. It typically appears as a white solid with a melting point around 197 °C. The compound features an isoxazole ring, which is known for its diverse biological activities, and a methoxy group that enhances its chemical properties .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Cannabinoid Receptor Agonism : Preliminary studies suggest that this compound acts as an agonist for cannabinoid receptor type 2 (CB2), which may have implications in pain management and anti-inflammatory therapies .
  • Neuroprotective Effects : Isoxazole derivatives are often explored for their neuroprotective properties, potentially modulating neurotransmitter systems and providing therapeutic benefits in neurodegenerative diseases .
  • Anticancer Activity : Related compounds in the isoxazole class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Interaction with Receptors

The interaction studies involving this compound focus on its binding affinity with specific receptors. Notably, its interaction with cannabinoid receptors suggests that it may modulate receptor activity and influence physiological responses related to pain and inflammation .

Inhibition of Enzymatic Activity

In related research, isoxazole derivatives have been shown to inhibit membrane-bound pyrophosphatases (mPPases) in pathogenic protozoan parasites. For instance, similar compounds exhibited IC50 values ranging from 6 to 10 μM against Plasmodium falciparum, indicating potential applications in treating malaria .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparison with other isoxazole derivatives:

Compound Name Structure Features Unique Aspects
5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acidContains a fluorine atom on the phenyl ringPotentially enhanced bioactivity due to fluorine
5-Phenylisoxazole-3-carboxylic acidLacks the methoxy groupMay exhibit different pharmacological properties
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidContains an indole moietyPotentially different receptor interactions

The methoxy substitution pattern on the phenyl ring of this compound may influence both its chemical reactivity and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoxazole derivatives:

  • Anticancer Activity : A study on indole-isoxazole hybrids demonstrated significant cytotoxicity against various cancer cell lines. Compounds showed IC50 values between 0.7 and 35.2 µM, indicating potential for further development as anticancer agents .
  • Neuroprotective Properties : Research into related compounds has shown their ability to inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the key synthetic routes for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid?

The compound is synthesized via cyclocondensation of chalcone derivatives with hydroxylamine. A typical protocol involves:

  • Step 1 : Preparation of chalcone intermediates by aldol condensation of substituted benzaldehydes with ketones in an alkaline medium.
  • Step 2 : Reaction with diethyl oxalate to form 2,4-diketoesters.
  • Step 3 : Cyclization with hydroxylamine hydrochloride under buffered conditions (acetic acid/sodium acetate, pH ~4) to favor regioselective attack at the electrophilic C2 position, yielding the isoxazole core .
  • Step 4 : Hydrolysis of the ester group to obtain the carboxylic acid derivative.

Q. How is this compound characterized analytically?

Key characterization methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: 219.04 Da for C11_{11}H9_{9}NO4_{4}) .
  • NMR Spectroscopy : 1^1H and 13^{13}C-NMR to verify substitution patterns (e.g., methoxy group at the ortho position) .
  • Melting Point : Compare with literature values (e.g., analogs like 5-(4-nitrophenyl)isoxazole-3-carboxylic acid melt at 168–170°C) .
  • HPLC : Purity assessment using reverse-phase columns .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, ethanol). The ortho-methoxy substituent may reduce aqueous solubility compared to para-substituted analogs .
  • Stability : Store in airtight containers at 0–6°C to prevent hydrolysis. Avoid prolonged exposure to light, as isoxazole rings can undergo photodegradation .

Advanced Research Questions

Q. How does the ortho-methoxy substituent influence electronic properties compared to para-substituted analogs?

  • Steric Effects : The ortho-methoxy group introduces steric hindrance, potentially reducing reactivity in electrophilic substitutions.
  • Electronic Effects : The methoxy group’s electron-donating nature increases electron density on the phenyl ring, altering π-π stacking interactions in biological targets. Computational studies (e.g., DFT) can quantify these effects via HOMO-LUMO gaps .
  • Biological Implications : Ortho-substituted derivatives may exhibit distinct binding affinities in enzyme inhibition assays compared to para-substituted analogs .

Q. How can contradictions in anti-inflammatory activity data across derivatives be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy position, electron-withdrawing groups) and test in vitro (COX-2 inhibition) and in vivo (carrageenan-induced edema models).
  • Data Normalization : Account for bioavailability differences using pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
  • Crystallography : Resolve binding modes via X-ray co-crystallization with target proteins (e.g., CB2 receptors) .

Q. What strategies are effective for synthesizing salt forms or polymorphs of this compound?

  • Salt Formation : React with mesylic acid, hydrochloric acid, or tartaric acid under controlled pH. For example, mesylate salts of isoxazole derivatives show improved crystallinity and stability .
  • Polymorph Screening : Use solvent recrystallization (e.g., ethanol/water mixtures) or high-throughput crystallization platforms. Monitor via PXRD and DSC to identify stable forms .

Q. What challenges arise in analyzing regioselectivity during isoxazole ring formation?

  • Mechanistic Insights : The ethoxycarbonyl group in 2,4-diketoesters directs hydroxylamine attack to the C2 position due to enhanced electrophilicity. pH control (buffered vs. unbuffered conditions) modulates nucleophilicity of NH2_2OH .
  • Experimental Validation : Use 15^{15}N-labeled hydroxylamine in NMR tracking or isotopic labeling to confirm reaction pathways .

Q. How can computational modeling optimize derivative design for target specificity?

  • Docking Simulations : Map interactions with receptors (e.g., MAPK or CB2) using software like AutoDock. Highlight key residues (e.g., Trp 258 in CB2) for mutagenesis studies .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data to predict potent analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid
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5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

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